molecular formula C25H29N3O2 B1676345 Metergoline CAS No. 17692-51-2

Metergoline

Cat. No. B1676345
CAS RN: 17692-51-2
M. Wt: 403.5 g/mol
InChI Key: WZHJKEUHNJHDLS-QTGUNEKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metergoline, also known as methergoline, is a monoaminergic medication of the ergoline group. It is used as a prolactin inhibitor in the treatment of hyperprolactinemia (high prolactin levels) and to suppress lactation . It is an ergot alkaloid and a selective serotonin antagonist which blocks the 5-HT 2A and 5-HT 2C receptors with higher affinity .


Synthesis Analysis

Metergoline is an ergot derivative. A series of compounds based on metergoline were synthesized and evaluated for their antiplasmodial activity against the chloroquine-sensitive NF54 strain of the malaria parasite Plasmodium falciparum .


Molecular Structure Analysis

The crystal structure of Metergoline has been investigated in detail. In addition to the previously known crystalline form, a new polymorph, which crystallizes from aqueous solution, was found .


Chemical Reactions Analysis

Metergoline is a dopamine agonist and serotonin antagonist used both in human and veterinary medicine. In addition to the previously known crystalline form, a new polymorph, which crystallizes from aqueous solution, was found .


Physical And Chemical Properties Analysis

The physical and chemical properties of Metergoline are related to its crystalline forms. The crystal structure of the well-known Metergoline form I has been investigated in detail and previously reported .

Scientific Research Applications

Psychiatric Disorder Treatment

Metergoline has been identified as a promising candidate for repurposing as a treatment for psychiatric disorders such as schizophrenia. Studies have shown that it shares properties with atypical antipsychotic drugs and can affect global gene expression in a manner similar to these treatments . In animal models, metergoline has been observed to reduce psychosis-like behaviors, suggesting its potential utility in treating positive symptoms of schizophrenia .

Seasonal Affective Disorder (SAD)

As an ergot alkaloid, metergoline is currently used to treat Seasonal Affective Disorder (SAD), a type of depression that occurs at a specific time of the year, usually in the winter . It helps alleviate the mood-related symptoms by modulating the serotonergic system, which is often disrupted in SAD patients.

Prolactin Hormone Regulation

Metergoline has been studied for its ability to regulate prolactin hormone due to its inhibitory effect on prolactin release. This application is particularly relevant in conditions where prolactin regulation is necessary, such as prolactinomas or other endocrine disorders .

Premenstrual Dysphoric Disorder (PMDD)

In women, metergoline has been explored as a treatment option for premenstrual dysphoric disorder, a severe form of premenstrual syndrome characterized by significant mood swings, irritability, and depression. Its role in serotonin receptor antagonism makes it a potential therapeutic agent for managing PMDD symptoms .

Antianxiety Treatment

The anxiolytic properties of metergoline are being researched, with the compound showing potential as an antianxiety treatment. Its pharmacological action on dopamine and serotonin receptors may contribute to its anxiolytic effects .

Neurotoxicity Research

Metergoline’s impact on gene expression has been utilized in neurotoxicity research to understand the effects of drugs on the brain. By analyzing the changes in gene expression following metergoline treatment, researchers can gain insights into the biological pathways affected by neuropsychiatric disorders .

Drug Repurposing for Neuropsychiatric Disorders

The Connectivity Map (CMap) analysis has highlighted metergoline as a drug that affects gene expression similarly to antipsychotic drugs. This opens up possibilities for its repurposing in the treatment of various neuropsychiatric disorders beyond its current uses .

Circadian Rhythm and Vascular Endothelial Growth Factor Signaling

Research has indicated that metergoline can influence biological pathways such as circadian rhythm and vascular endothelial growth factor signaling. These pathways are crucial in many physiological processes, and metergoline’s effect on them could have therapeutic implications .

Safety and Hazards

Metergoline should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided and non-sparking tools should be used .

Future Directions

Metergoline is a promising drug for further studies to be repurposed as a treatment for schizophrenia and possibly other psychiatric disorders . It has been identified as a drug of interest in the treatment of seasonal affective disorder .

properties

IUPAC Name

benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJKEUHNJHDLS-QTGUNEKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042584
Record name (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metergoline

CAS RN

17692-51-2
Record name Metergoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Metergoline [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metergoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13520
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Record name (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metergoline
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Record name METERGOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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